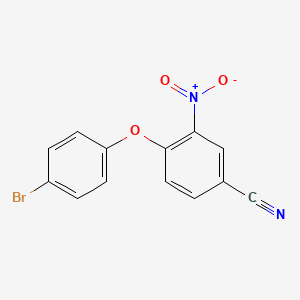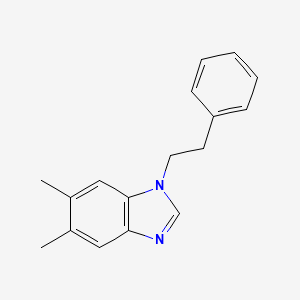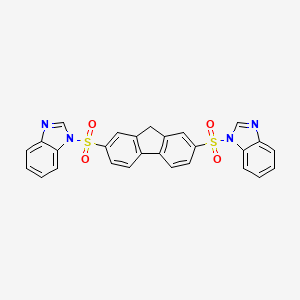![molecular formula C16H15ClN2O3 B5777908 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as CNPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPP is a chemical compound with a molecular formula C16H14ClN2O3 and a molecular weight of 318.75 g/mol.
Mecanismo De Acción
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has several advantages as a chemical compound for laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several areas of future research that could be explored in relation to 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. One potential direction is the development of novel 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone derivatives with improved bioactivity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanism of action of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and its effects on various biochemical and physiological processes in the body.
Métodos De Síntesis
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the condensation of 3-chloro-4-methyl aniline and 4-nitroacetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization to obtain pure 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone.
Aplicaciones Científicas De Investigación
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-5-13(10-15(11)17)18-9-8-16(20)12-3-6-14(7-4-12)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKORUFMJDHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7356071 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)


